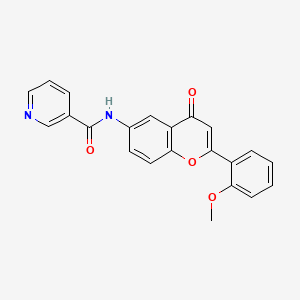

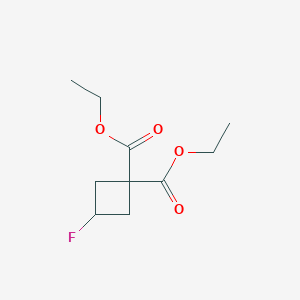

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the quaternization reactions of nicotinamide, with different electrophiles such as methyl iodide and substituted 2-bromoacetophenones, have been carried out by conventional synthesis and under microwave irradiation in absolute ethanol and acetone .Molecular Structure Analysis

The molecular formula of “this compound” is C13H12N2O2 . The structure of similar compounds has been confirmed by IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

Fluorescent Probing for Hypoxic Cells

A study developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), using a design based on NTR-catalyzed reduction, showing high selectivity, "Turn-On" fluorescence response, suitable sensitivity, no cytotoxicity, large Stokes’ shift, and dual emission. This probe was successfully applied for imaging the hypoxic status of tumor cells such as HeLa cells, indicating potential applications in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).

Antibacterial Activity

Research reported the synthesis of derivatives of 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This highlights its potential in developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Herbicidal Activity

A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed some derivatives exhibited excellent herbicidal activity against certain weeds, indicating potential applications in agriculture (Yu et al., 2021).

Anticancer Activity

Research involving bis-chromenone derivatives explored their anti-cancer activity against various human cancer cell lines. The structure-activity relationships (SAR) studies indicated bis-chromone as a basic scaffold for designing anticancer agents, showing significant in vitro anti-proliferative activity (Venkateswararao et al., 2014).

Inhibition of Neutrophil Pro-Inflammatory Responses

A study isolated new 2-(2-phenylethyl)-4H-chromen-4-one derivatives from the resinous wood of Aquilaria sinensis, demonstrating inhibitory activities on neutrophil pro-inflammatory responses, suggesting implications in anti-inflammatory research (Wang et al., 2018).

Safety and Hazards

The safety data sheet for “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-27-19-7-3-2-6-16(19)21-12-18(25)17-11-15(8-9-20(17)28-21)24-22(26)14-5-4-10-23-13-14/h2-13H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKIJTVJEYTVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2593124.png)

![2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2593127.png)

![2-cyclohexyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2593129.png)

![8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2593130.png)

![N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2593131.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B2593139.png)

![Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B2593140.png)

![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)